molecular formula C16H26N4 B13884960 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline

4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline

Cat. No.: B13884960
M. Wt: 274.40 g/mol
InChI Key: YHTRBGVJBWLRBX-UHFFFAOYSA-N
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Description

4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methylpiperidine group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline typically involves the reaction of 4-chloroaniline with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring allows it to bind to various biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline is unique due to the combination of its piperazine, methylpiperidine, and aniline groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H26N4/c1-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3

InChI Key

YHTRBGVJBWLRBX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

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